3-Chloro-4-cyano-2-iodobenzoic acid

Sequential cross-coupling Site-selective functionalization Orthogonal reactivity

This uniquely substituted benzoic acid platform enables site-selective sequential transformations via orthogonal iodo and chloro handles, bypassing protecting group steps. The cyano group serves as a metabolic bioisostere, while the free carboxylic acid permits direct solid-phase immobilization. For convergent synthesis of diverse biaryl pharmacophores and tuned hypervalent iodine oxidants.

Molecular Formula C8H3ClINO2
Molecular Weight 307.47
CAS No. 1805114-09-3
Cat. No. B2890908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-cyano-2-iodobenzoic acid
CAS1805114-09-3
Molecular FormulaC8H3ClINO2
Molecular Weight307.47
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)Cl)I)C(=O)O
InChIInChI=1S/C8H3ClINO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13)
InChIKeyMTLVQLSNYUSUDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-cyano-2-iodobenzoic Acid (CAS 1805114-09-3) for Procurement: Orthogonal Reactivity in a Single Benzoic Acid Scaffold


3-Chloro-4-cyano-2-iodobenzoic acid (CAS 1805114-09-3) is a polyfunctionalized benzoic acid derivative characterized by the concurrent presence of chloro (3-position), cyano (4-position), and iodo (2-position) substituents on a single aromatic ring bearing a carboxylic acid group . This specific substitution pattern creates a uniquely orthogonal reactive platform that enables sequential, site-selective transformations—a capability not accessible with mono-halogenated or di-halogenated analogs . The compound serves as a strategic building block in advanced organic synthesis, particularly for constructing polysubstituted biaryl systems in pharmaceutical and agrochemical research programs .

Why Generic Halobenzoic Acids Cannot Substitute for 3-Chloro-4-cyano-2-iodobenzoic Acid in Sequential Coupling Workflows


Generic halobenzoic acid analogs (e.g., 4-cyano-2-iodobenzoic acid, CAS 1260814-20-7; 3-chloro-4-cyanobenzoic acid) lack the precise orthogonal halogen pairing required for programmable, stepwise diversification [1]. Substituting with a mono-halogenated analog forfeits the capacity for sequential cross-coupling; substituting with a differently patterned di-halogenated analog alters the regioselectivity and relative reactivity hierarchy of the halogen atoms, potentially leading to undesired side reactions or the need for protecting group strategies that increase step count and reduce overall yield [2]. The chloro, cyano, and iodo substituents on this scaffold each contribute distinct electronic and steric effects that collectively govern the compound's reactivity profile in transition-metal-catalyzed transformations [3].

Quantitative Evidence Guide: Differential Reactivity of 3-Chloro-4-cyano-2-iodobenzoic Acid vs. Structural Analogs


Orthogonal Halogen Reactivity: Enabling Sequential Site-Selective Cross-Coupling vs. Mono-Halogenated Analogs

3-Chloro-4-cyano-2-iodobenzoic acid possesses two halogen atoms (iodo at C2, chloro at C3) with substantially different reactivity toward palladium-catalyzed cross-coupling [1]. The C–I bond undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond, enabling clean sequential coupling without protecting group manipulation. In contrast, mono-halogenated analogs such as 4-cyano-2-iodobenzoic acid (CAS 1260814-20-7) permit only a single coupling event at the iodo position, after which further arylation requires de novo halogenation or alternative functional group interconversion [2]. The chloro substituent remains intact under mild Suzuki-Miyaura conditions optimized for aryl iodides, serving as a latent handle for a second, distinct coupling step under more forcing conditions .

Sequential cross-coupling Site-selective functionalization Orthogonal reactivity

Electron-Withdrawing Cyano Group: Enhanced Electrophilicity and Tuning of Halogen Reactivity vs. Non-Cyano Analogs

The cyano group at the 4-position exerts a strong electron-withdrawing effect (-M, -I) on the aromatic ring, which increases the electrophilicity of the carbon atoms bearing halogen substituents . This electronic activation enhances the rate of oxidative addition in palladium-catalyzed cross-coupling reactions compared to non-cyano analogs. Additionally, the cyano group serves as a carboxylic acid bioisostere in medicinal chemistry applications, providing an alternative hydrogen-bond acceptor motif that can improve metabolic stability and membrane permeability relative to carboxylate-containing scaffolds [1]. Analogs lacking the cyano group (e.g., 3-chloro-2-iodobenzoic acid) exhibit reduced electrophilicity at the halogen-bearing carbons and lack the bioisosteric potential for drug candidate optimization [2].

Electronic effects Electrophilic aromatic substitution Cross-coupling reactivity

Carboxylic Acid Handle: Enabling Late-Stage Diversification vs. Ester-Protected Analogs

The free carboxylic acid group at C1 provides a versatile handle for late-stage diversification through amide coupling, esterification, or conversion to acyl halides without requiring deprotection steps . This contrasts with ester-protected analogs (e.g., methyl 3-chloro-4-cyanobenzoate, CAS 214759-66-7), which require an additional hydrolysis step to access the free acid for conjugation to amine-containing pharmacophores or biomolecules . The acid group also enables direct attachment to solid supports for combinatorial library synthesis, a capability not available with protected esters [1].

Late-stage functionalization Amide coupling Esterification

Recommended Application Scenarios for 3-Chloro-4-cyano-2-iodobenzoic Acid in Research and Industrial Procurement


Sequential Cross-Coupling for Polysubstituted Biaryl Synthesis in Medicinal Chemistry

This compound is optimally deployed in medicinal chemistry programs requiring the construction of highly substituted biaryl or heterobiaryl pharmacophores. The orthogonal iodo and chloro handles enable two distinct, site-selective Suzuki-Miyaura or Sonogashira couplings without intermediate protecting group manipulation, as established in Section 3, Evidence Item 1 [1]. This capability is particularly valuable for generating diverse compound libraries where varying substituents at the C2 and C3 positions of the benzoic acid core are required for structure-activity relationship (SAR) exploration. The cyano group provides a built-in bioisostere for carboxylic acid moieties, facilitating property optimization as noted in Evidence Item 2 [2].

Solid-Phase Combinatorial Library Construction

The free carboxylic acid group allows direct immobilization onto amine-functionalized solid supports (e.g., Rink amide resin, Wang resin) without prior ester hydrolysis, as demonstrated in the comparative analysis of Evidence Item 3 [1]. Once anchored, the orthogonal halogen handles can be sequentially elaborated via palladium-catalyzed cross-coupling reactions with diverse boronic acids or organozinc reagents, enabling the parallel synthesis of structurally diverse compound libraries. This solid-phase approach significantly reduces purification burden and is compatible with automated synthesis platforms for high-throughput medicinal chemistry workflows [2].

Agrochemical Intermediate for Ortho-Substituted Benzoic Acid Derivatives

The substitution pattern of 3-chloro-4-cyano-2-iodobenzoic acid aligns with structural motifs found in certain herbicidal and fungicidal active ingredients. The orthogonal halogen reactivity, detailed in Evidence Item 1, permits the sequential introduction of aryl or heteroaryl groups to generate analogs of commercial agrochemical scaffolds [1]. The cyano group contributes to metabolic stability in planta, while the carboxylic acid moiety facilitates formulation as salts or esters for improved bioavailability. This building block offers a more convergent synthetic route compared to linear sequences starting from mono-functionalized benzoic acid precursors [2].

Hypervalent Iodine Reagent Precursor for Selective Oxidation Chemistry

The ortho-iodobenzoic acid substructure serves as a direct precursor to hypervalent iodine reagents such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane analogs. The presence of the chloro and cyano substituents modulates the oxidation potential and solubility profile of the resulting hypervalent iodine species compared to unsubstituted IBX [1]. This enables the development of tuned oxidants for selective alcohol oxidation or oxidative cyclization reactions where standard IBX may lack sufficient selectivity or solubility in organic reaction media. The electron-withdrawing cyano group, as characterized in Evidence Item 2, is expected to increase the electrophilicity and oxidative power of the derived hypervalent iodine reagent [2].

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